3-(3-Azidoazetidin-1-yl)-3-oxopropanenitrile
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, without specific data, I can’t provide an analysis of this compound’s structure .Chemical Reactions Analysis
The azido group in this compound could potentially undergo a variety of reactions, including click reactions with alkynes to form triazoles.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various experimental techniques. These might include determining its melting point, boiling point, solubility in various solvents, and reactivity with various reagents .Scientific Research Applications
Oxazolidinones and Related Compounds
Oxazolidinones are a class of synthetic antimicrobial agents with a unique mechanism of protein synthesis inhibition, displaying bacteriostatic activity against major human pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. Linezolid, a notable oxazolidinone, has shown promising clinical efficacy against infections due to gram-positive pathogens, underlining the potential of oxazolidinone derivatives for therapeutic applications (Diekema & Jones, 2000).
Antioxidant Activity and Methodologies
Studies on antioxidants highlight the importance of assessing antioxidant capacity in various fields, including food engineering and pharmacy. Analytical methods such as ORAC, HORAC, TRAP, and TOSC tests have been developed to evaluate the antioxidant activity of compounds, which could be relevant for the assessment of novel chemical entities with potential antioxidant properties (Munteanu & Apetrei, 2021).
Synthetic Approaches to Oxazolone Moieties
The synthesis and biological significance of oxazolone moieties have been extensively reviewed, revealing their importance in generating compounds with a range of pharmacological activities. The structural diversity and synthetic routes for oxazolones underscore the versatility of this scaffold in medicinal chemistry (Kushwaha & Kushwaha, 2021).
Patent Reviews on Oxazolidinone Antimicrobials
Patent literature from 2012 to 2015 reveals novel oxazolidinones with enhanced antibacterial activity, reflecting ongoing efforts to develop antimicrobial agents with improved profiles against resistant bacteria. These efforts highlight the continuous innovation in the field of synthetic chemistry aimed at addressing global health challenges (Phillips & Sharaf, 2016).
Mechanism of Action
The mechanism of action of a compound depends on its intended use. For example, if this compound were to be used as a drug, its mechanism of action would depend on the biological target it interacts with.
Properties
IUPAC Name |
3-(3-azidoazetidin-1-yl)-3-oxopropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c7-2-1-6(12)11-3-5(4-11)9-10-8/h5H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQLBRCKLQTUAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC#N)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.